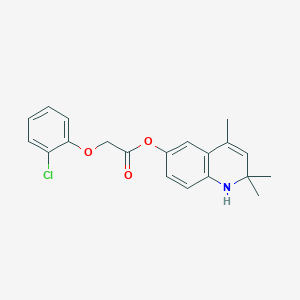
2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-(2-CHLOROPHENOXY)ACETATE
Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-(2-chlorophenoxy)acetate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with trimethyl groups and a chlorophenoxyacetate moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-(2-chlorophenoxy)acetate typically involves the condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline, followed by esterification with 2-(2-chlorophenoxy)acetic acid. The reaction conditions often require the use of catalysts such as metal-modified tungstophosphoric acid supported on γ-Al2O3 . Industrial production methods may involve the use of microwave-assisted hydrothermal synthesis to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-(2-chlorophenoxy)acetate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinoline-2,4-diones, tetrahydroquinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-(2-chlorophenoxy)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-(2-chlorophenoxy)acetate involves its interaction with various molecular targets and pathways. The compound is known to inhibit lipid peroxidation by scavenging free radicals and preventing oxidative damage to cell membranes . It also acts as a progesterone agonist or antagonist by binding to progesterone receptors and modulating their activity . Additionally, the compound’s antibacterial and antimalarial activities are attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microbial cells .
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-(2-chlorophenoxy)acetate can be compared with other similar compounds, such as:
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate: This compound has a benzoate group instead of a chlorophenoxyacetate group, which may result in different biological activities and applications.
6,6’-Ethylidene-bis(2,2,4-trimethyl-1,2-dihydroquinoline): Known for its antioxidant activity, this compound is used in rubber technologies but has a different mechanism of action compared to the chlorophenoxyacetate derivative.
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ylthiophene-2-carboxylate: This compound contains a thiophene carboxylate group, which may impart unique properties and applications in materials science.
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(2-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-13-11-20(2,3)22-17-9-8-14(10-15(13)17)25-19(23)12-24-18-7-5-4-6-16(18)21/h4-11,22H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUYUIRJTQVJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)COC3=CC=CC=C3Cl)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-ACETYLPHENYL)-3-({2-[(3-ACETYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B4622859.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B4622861.png)
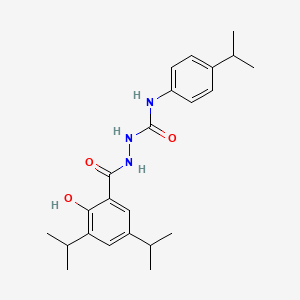
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4622873.png)

![2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4622884.png)
![2-{[4-(benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol hydrochloride](/img/structure/B4622888.png)
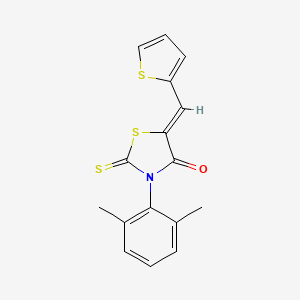
![2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B4622904.png)
![(6Z)-6-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE](/img/structure/B4622912.png)
![ETHYL 4-({[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4622919.png)
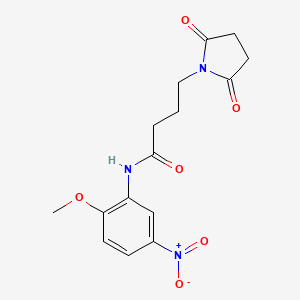
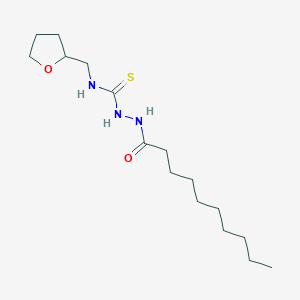
![1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4622936.png)
